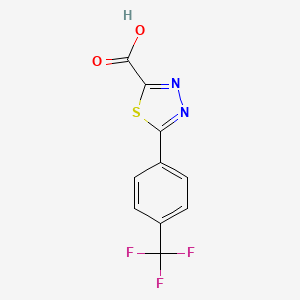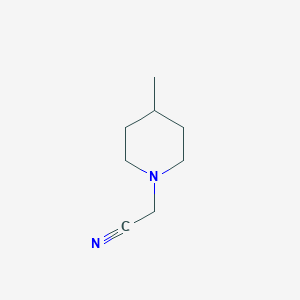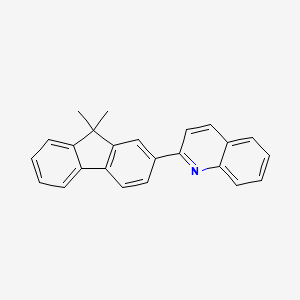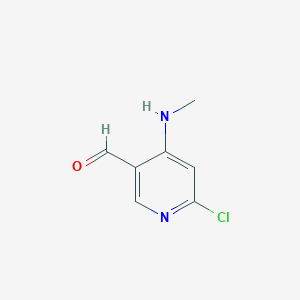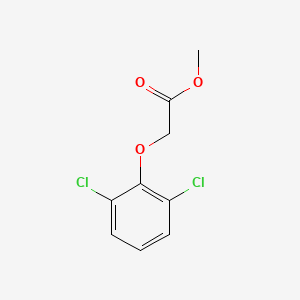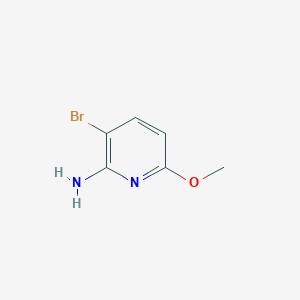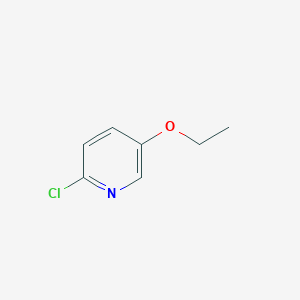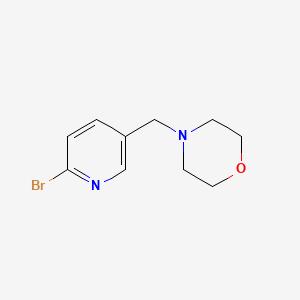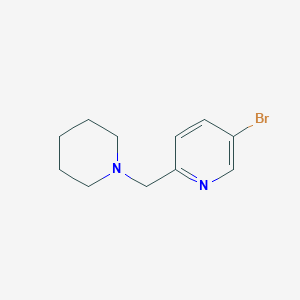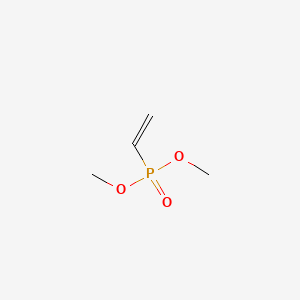
Dimetil vinilfosfonato
Descripción general
Descripción
Dimethyl vinylphosphonate is an organophosphorus compound with the molecular formula C4H9O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its versatility and reactivity, making it a valuable reagent in organic synthesis and material science.
Aplicaciones Científicas De Investigación
Dimethyl vinylphosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Dimethyl vinylphosphonate is primarily used as a reagent in organic synthesis . It serves as a monomer or reagent in the synthesis of polymers and copolymers . Its primary targets are therefore the reactants it interacts with in these synthesis processes.
Mode of Action
Dimethyl vinylphosphonate can undergo Michael addition reactions, leading to the formation of alkyl phosphonates . It can also participate in cross metathesis reactions with Grubbs catalyst and terminal alkenes . The compound’s interaction with its targets results in the formation of new chemical bonds, leading to the synthesis of new compounds .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of aziridine-2-phosphonates, which are useful for preparing α-amino phosphonates . These phosphonates can be involved in various biochemical pathways, depending on their specific structures and functional groups.
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 197-202°c and a density of 1146 g/mL at 20°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of dimethyl vinylphosphonate’s action is the formation of new compounds through chemical reactions . For example, it can enhance the corrosion resistance of lead grid batteries and improve the flame retardancy of textiles .
Análisis Bioquímico
Biochemical Properties
Dimethyl vinylphosphonate plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes Michael addition reactions, forming alkyl phosphonates . Additionally, dimethyl vinylphosphonate is involved in the synthesis of aziridine-2-phosphonates, which are useful for preparing α-amino phosphonates . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
Dimethyl vinylphosphonate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, siRNA carrying a vinylphosphonate moiety at the 5’ end of the guide strand enhances gene silencing by improving binding to human Argonaute-2 . This indicates that dimethyl vinylphosphonate can modulate gene expression and cellular functions through its interactions with key biomolecules.
Molecular Mechanism
The molecular mechanism of dimethyl vinylphosphonate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo Michael addition reactions allows it to form stable bonds with various biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the presence of a vinylphosphonate moiety in siRNA enhances its binding affinity to human Argonaute-2, thereby augmenting gene silencing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl vinylphosphonate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that dimethyl vinylphosphonate enhances the corrosion resistance of lead in H2SO4, indicating its stability under specific conditions
Dosage Effects in Animal Models
The effects of dimethyl vinylphosphonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced gene silencing. At higher doses, it may cause toxic or adverse effects. For instance, the presence of a vinylphosphonate moiety in siRNA has been shown to improve tissue accumulation and efficacy in mice . This suggests that the dosage of dimethyl vinylphosphonate is a critical factor in determining its overall impact on biological systems.
Metabolic Pathways
Dimethyl vinylphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes hydrolysis and dealkylation reactions, leading to the formation of phosphonic acids . These metabolic processes are essential for the compound’s biological activity and its role in biochemical reactions. Understanding the metabolic pathways of dimethyl vinylphosphonate can provide insights into its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of dimethyl vinylphosphonate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to undergo Michael addition reactions allows it to form stable complexes with various biomolecules, facilitating its transport and distribution . Additionally, the presence of a vinylphosphonate moiety in siRNA enhances its tissue accumulation, indicating its potential for targeted delivery in therapeutic applications .
Subcellular Localization
Dimethyl vinylphosphonate’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s interactions with specific biomolecules can direct it to particular cellular compartments or organelles. For example, the presence of a vinylphosphonate moiety in siRNA enhances its binding to human Argonaute-2, which is localized in the cytoplasm . This indicates that dimethyl vinylphosphonate can influence its activity and function through its subcellular localization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl vinylphosphonate can be synthesized through several methods. One common method involves the thermal dissociation of dimethyl 2-acetoxyethanephosphonate in the gas phase . Another approach is the reaction of vinylphosphonic acid with methanol in the presence of a catalyst . These methods typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, dimethyl vinylphosphonate is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of continuous flow reactors to maintain consistent quality and efficiency. Safety measures are crucial due to the compound’s reactivity and potential hazards.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl vinylphosphonate undergoes various chemical reactions, including:
Michael Addition: This reaction involves the addition of nucleophiles to the vinyl group, forming alkyl phosphonates.
Cross Metathesis: This reaction with methylimidazole produces valuable organic salts.
Aza-Michael Addition: Reaction with primary and secondary amines to form 2-(arylamino)ethyl phosphonates.
Common Reagents and Conditions
Common reagents used in reactions with dimethyl vinylphosphonate include methylimidazole, primary and secondary amines, and various catalysts such as palladium and copper . Reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include alkyl phosphonates, organic salts, and 2-(arylamino)ethyl phosphonates . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl vinylphosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Vinylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
Dimethyl phosphate: Lacks the vinyl group, making it less reactive in certain types of addition reactions.
Uniqueness
Dimethyl vinylphosphonate is unique due to its combination of a vinyl group and a phosphonate ester, which provides a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
1-dimethoxyphosphorylethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O3P/c1-4-8(5,6-2)7-3/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCXMYUCNSJSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37953-82-5 | |
| Record name | Phosphonic acid, P-ethenyl-, dimethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37953-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30196844 | |
| Record name | Dimethyl vinylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4645-32-3 | |
| Record name | Dimethyl vinylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4645-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl vinylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004645323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl vinylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl vinylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL VINYLPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZS4CER58S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


